molecular formula C13H16O4 B8556931 Ethyl 4-(2-formylphenoxy)butyrate CAS No. 40359-46-4

Ethyl 4-(2-formylphenoxy)butyrate

Cat. No.: B8556931
CAS No.: 40359-46-4
M. Wt: 236.26 g/mol
InChI Key: JVPMNZSORSKUQE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-formylphenoxy)butyrate is an ester derivative featuring a phenoxy group substituted with a formyl moiety at the 2-position and a butyrate ethyl ester side chain. This compound is synthesized via nucleophilic substitution or esterification reactions, as evidenced by its synthesis protocol involving flash column chromatography (60% hexanes, 40% ethyl acetate) and characterized by NMR spectroscopy (δ 7.59 ppm for aromatic protons, δ 4.15 ppm for the ethoxy group) . Its structural complexity, particularly the electron-withdrawing formyl group, distinguishes it from simpler esters and influences its reactivity and applications in organic synthesis or pharmaceutical intermediates.

Properties

CAS No.

40359-46-4

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 4-(2-formylphenoxy)butanoate

InChI

InChI=1S/C13H16O4/c1-2-16-13(15)8-5-9-17-12-7-4-3-6-11(12)10-14/h3-4,6-7,10H,2,5,8-9H2,1H3

InChI Key

JVPMNZSORSKUQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate

  • Structure and Synthesis: This compound shares the phenoxy core but includes a methoxy group at the 4-position and a formyl group at the 2-position. The additional methoxy substituent introduces electron-donating effects, altering electronic properties compared to Ethyl 4-(2-formylphenoxy)butyrate. Its synthesis also involves column chromatography, with purity confirmed via IR and NMR .

Ethyl Butyrate (Ethyl Butanoate)

  • Physical Properties : Ethyl butyrate (C₆H₁₂O₂) is a volatile liquid (boiling point: 120–121°C) with high solubility in organic solvents. Its fruity aroma makes it a key flavoring agent in food industries .
  • Functional Differences: Unlike this compound, ethyl butyrate lacks aromatic and formyl substituents, resulting in lower molecular weight (116.16 g/mol vs. ~234.1 g/mol) and reduced chemical complexity .

Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

  • Structural Features: This brominated derivative (C₁₄H₁₅BrO₅, 343.17 g/mol) incorporates a conjugated double bond and bromine atom, enhancing stability and reactivity in electrophilic substitutions. The presence of bromine may also increase toxicity compared to non-halogenated analogs .

Ethyl 4-(acetylthio)butyrate

  • Functional Group : The acetylthio (-SCOCH₃) group replaces the oxygen ester, making it a thioester. This modification increases susceptibility to hydrolysis and alters metabolic pathways, as seen in its classification as a flavoring agent with restricted applications .

Ethyl 4-(3-hydroxyphenyl)butanoate

  • Polarity and Solubility : The hydroxyl group at the 3-position increases polarity, enhancing water solubility compared to the formyl-substituted analog. This property may expand its utility in aqueous-phase reactions or drug delivery systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Primary Applications
This compound C₁₃H₁₅NO₃ 234.1 Formyl, phenoxy, ester Not reported Organic synthesis, pharma
Ethyl butyrate C₆H₁₂O₂ 116.16 Ester 120–121 Food flavoring, fragrances
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate C₁₄H₁₈O₅ 278.3 Formyl, methoxy, ester Not reported Research chemicals
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate C₁₄H₁₅BrO₅ 343.17 Bromo, formyl, double bond Not reported Medicinal intermediates
Ethyl 4-(acetylthio)butyrate C₈H₁₄O₂S 174.26 Thioester Not reported Flavoring agent (restricted)

Key Research Findings

  • Reactivity: The formyl group in this compound enhances electrophilic aromatic substitution reactivity compared to methoxy- or hydroxyl-substituted analogs .
  • Synthetic Adjustments : Optimal reaction temperatures (e.g., 50°C for hydrolysis-cyclization steps) prevent side reactions in derivatives with sensitive substituents .
  • Safety and Handling : Complex esters with aromatic substituents require stricter safety protocols than simpler esters like ethyl butyrate .

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